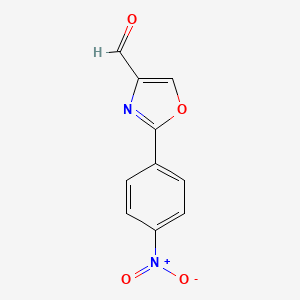

2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde

Description

2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde (CAS 59398-92-4) is a heterocyclic compound featuring a nitro-substituted phenyl ring attached to an oxazole core with a formyl (-CHO) group at position 3. Its molecular formula is C₁₀H₆N₂O₄, with a molecular weight of 242.17 g/mol. The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity. The aldehyde group enables participation in condensation reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and fluorescent dyes .

Key properties:

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLATNTJYSAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574043 | |

| Record name | 2-(4-Nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59398-92-4 | |

| Record name | 4-Oxazolecarboxaldehyde, 2-(4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59398-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazole precursor under controlled conditions. One common method includes the use of a cyclization reaction where the aldehyde group reacts with a suitable amine or nitrile derivative to form the oxazole ring. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.

Condensation: The aldehyde group can react with hydrazines to form hydrazones, which are useful intermediates in various organic syntheses.

Common Reagents and Conditions:

Reducing Agents: Iron, tin, zinc with hydrochloric acid for reduction reactions.

Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.

Solvents: Common solvents include ethanol, methanol, and tetrahydrofuran (THF) for various reactions.

Major Products:

Scientific Research Applications

2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde exerts its effects is primarily through its reactive functional groups. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that are crucial intermediates in many biological processes . The oxazole ring provides stability and rigidity to the molecule, enhancing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid (CAS 885273-86-9)

- Structural Differences : A methyl group at the 3-position of the phenyl ring and a carboxylic acid (-COOH) at position 4 of the oxazole.

- Impact on Properties: Increased polarity and acidity compared to the aldehyde group.

- Applications : Likely used in medicinal chemistry for salt formation or as a bioisostere in drug design.

- Similarity Score : 0.97 .

Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate (CAS 1171126-87-6)

- Structural Differences : Ester (-COOCH₃) replaces the aldehyde.

- Impact on Properties :

- Reduced electrophilicity compared to the aldehyde; ester groups are hydrolyzable to carboxylic acids.

- Enhanced lipophilicity, improving membrane permeability in biological systems.

- Applications : Intermediate for controlled release of carboxylic acid derivatives.

- Similarity Score : 0.93 .

5-Chloro-2-(4-nitrophenyl)oxazole-4-carbaldehyde (CAS 1268161-49-4)

- Structural Differences : Chlorine substitution at position 5 of the oxazole ring.

- Impact on Properties: Electron-withdrawing Cl increases the oxazole ring’s electrophilicity, enhancing reactivity at the aldehyde group. Potential for halogen bonding in crystal packing or molecular recognition.

- Applications : Building block in agrochemicals (e.g., pesticides) due to halogen’s bioactivity .

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885273-03-0)

- Structural Differences : Bromine at the meta position of the phenyl ring.

- Impact on Properties :

- Larger atomic radius of Br increases steric effects compared to nitro groups.

- Altered electronic distribution on the phenyl ring (meta substitution vs. para-nitro).

- Applications: Potential use in Suzuki coupling reactions for biaryl synthesis .

2-(4-Methoxy-phenyl)-oxazole-4-carbaldehyde (CAS 154136-90-0)

- Structural Differences : Methoxy (-OCH₃) replaces the nitro group.

- Impact on Properties :

- Electron-donating methoxy group activates the phenyl ring for electrophilic substitution.

- Reduced oxidative stability compared to nitro derivatives.

- Applications : Fluorescent dye production due to enhanced electron delocalization .

Comparative Analysis Table

Biological Activity

2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula CHNO, is characterized by the presence of a nitrophenyl group and an oxazole ring, which may contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 218.16 g/mol

- CAS Number : 15555145

- Structure : The compound features an oxazole ring substituted with a 4-nitrophenyl group and an aldehyde functional group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In studies involving various cancer cell lines, such as HEP2 (laryngeal carcinoma) and A549 (lung carcinoma), this compound displayed cytotoxic effects. The IC values were reported to be around 20 µM, indicating a promising avenue for cancer therapeutics.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their function.

- Interference with Cellular Signaling : The nitrophenyl moiety may interact with cellular signaling pathways, leading to altered gene expression and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 15 mm to 25 mm at a concentration of 100 µg/mL.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 50 |

| Escherichia coli | 18 | 75 |

| Pseudomonas aeruginosa | 15 | 100 |

Study 2: Antitumor Effects

In another study, the antitumor effects of the compound were assessed using human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability.

| Cell Line | IC (µM) | % Viability at 10 µM |

|---|---|---|

| HEP2 | 20 | 30% |

| A549 | 25 | 25% |

| MCF7 | 30 | 40% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.